1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine, with the IUPAC name (1-(4-bromo-3-fluorophenyl)cyclopropyl)methanamine, is a chemical compound characterized by its unique structure that includes a cyclopropane ring and a substituted phenyl group. The compound has the molecular formula and a molecular weight of 244.11 g/mol. It is classified under organic compounds, specifically as an amine due to the presence of the amine functional group.
1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine is classified as an aromatic amine due to its phenyl ring and is further categorized within the broader class of halogenated compounds due to the presence of bromine and fluorine substituents.
The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine typically involves several key steps:
The synthetic route may involve the use of various reagents and conditions, including:
The molecular structure of 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine features:
The compound's structure can be represented using SMILES notation: NCC1(C2=CC=C(Br)C(F)=C2)CC1
, indicating its connectivity and functional groups .
1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine can participate in various chemical reactions typical for amines and aromatic compounds, including:
The presence of halogens on the phenyl ring enhances reactivity towards electrophiles while also influencing regioselectivity in substitution reactions.
The mechanism of action for 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine involves its interaction with biological targets, potentially including:
The halogen substituents may enhance binding affinity and selectivity towards biological targets, making it a candidate for further pharmacological studies .
Data on solubility, melting point, and stability should be obtained through experimental methods or detailed supplier specifications .
1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine has several applications in scientific research:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8